molecular formula C44H67O2PS2 B13787244 Phosphorodithioic acid, O,O-bis(dodecylphenyl) S-(phenylethyl) ester CAS No. 68479-73-2

Phosphorodithioic acid, O,O-bis(dodecylphenyl) S-(phenylethyl) ester

Cat. No.: B13787244
CAS No.: 68479-73-2
M. Wt: 723.1 g/mol
InChI Key: HLWABVVKNMHQAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphorodithioic acid, O,O-bis(dodecylphenyl) S-(phenylethyl) ester is an organophosphorus compound known for its unique chemical properties and applications. This compound is characterized by the presence of dodecylphenyl and phenylethyl groups attached to a phosphorodithioic acid moiety. It is commonly used in various industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorodithioic acid, O,O-bis(dodecylphenyl) S-(phenylethyl) ester typically involves the reaction of phosphorodithioic acid with dodecylphenol and phenylethyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme can be represented as follows:

Phosphorodithioic acid+Dodecylphenol+Phenylethyl alcoholPhosphorodithioic acid, O,O-bis(dodecylphenyl) S-(phenylethyl) ester\text{Phosphorodithioic acid} + \text{Dodecylphenol} + \text{Phenylethyl alcohol} \rightarrow \text{this compound} Phosphorodithioic acid+Dodecylphenol+Phenylethyl alcohol→Phosphorodithioic acid, O,O-bis(dodecylphenyl) S-(phenylethyl) ester

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The process may involve multiple purification steps, including distillation and crystallization, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphorodithioic acid, O,O-bis(dodecylphenyl) S-(phenylethyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphorodithioic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of simpler phosphorodithioic acid esters.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorodithioic acid oxides, while substitution reactions can produce a variety of substituted esters.

Scientific Research Applications

Phosphorodithioic acid, O,O-bis(dodecylphenyl) S-(phenylethyl) ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized as an additive in lubricants, corrosion inhibitors, and flame retardants.

Mechanism of Action

The mechanism of action of Phosphorodithioic acid, O,O-bis(dodecylphenyl) S-(phenylethyl) ester involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can influence various biochemical pathways. Additionally, its ester groups can undergo hydrolysis, releasing active phosphorodithioic acid derivatives that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • Phosphorodithioic acid, O,O-bis(2-ethylhexyl) S-(phenylethyl) ester
  • Phosphorodithioic acid, O,O-bis(1,3-dimethylbutyl) S-(phenylethyl) ester
  • Phosphorodithioic acid, O,O-diethyl ester

Uniqueness

Phosphorodithioic acid, O,O-bis(dodecylphenyl) S-(phenylethyl) ester is unique due to its specific combination of dodecylphenyl and phenylethyl groups. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in various fields.

Properties

CAS No.

68479-73-2

Molecular Formula

C44H67O2PS2

Molecular Weight

723.1 g/mol

IUPAC Name

bis(3-dodecylphenoxy)-(2-phenylethylsulfanyl)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C44H67O2PS2/c1-3-5-7-9-11-13-15-17-19-22-30-41-32-26-34-43(38-41)45-47(48,49-37-36-40-28-24-21-25-29-40)46-44-35-27-33-42(39-44)31-23-20-18-16-14-12-10-8-6-4-2/h21,24-29,32-35,38-39H,3-20,22-23,30-31,36-37H2,1-2H3

InChI Key

HLWABVVKNMHQAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC(=CC=C1)OP(=S)(OC2=CC=CC(=C2)CCCCCCCCCCCC)SCCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.